N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine
Description
N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a triazolothiadiazole derivative characterized by a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Key structural features include:
- Position 3: A methylene bridge linked to N-ethylethanamine, which may enhance solubility and receptor affinity.
Triazolothiadiazoles are known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The ethoxy group and ethylamine substituent in this compound suggest optimized pharmacokinetic properties compared to simpler analogs.
Properties
IUPAC Name |
N-[[6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-4-20(5-2)11-14-17-18-16-21(14)19-15(23-16)12-9-7-8-10-13(12)22-6-3/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTXBLVKSDOJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.
Chemical Structure and Properties
The compound features a triazole and thiadiazole ring system which is crucial for its biological activity. The presence of the ethoxyphenyl group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. In vitro tests have demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested :
- HT-29 (human colon cancer)
- HCT116 (human colon cancer)
- MCF-7 (human breast cancer)
The compound showed IC50 values in the range of to against these cell lines, indicating potent antiproliferative effects .
Molecular modeling studies suggest that these compounds inhibit key signaling pathways involved in cancer proliferation. Specifically, they have been shown to inhibit Akt phosphorylation, a critical pathway in cancer cell survival and growth .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , though with varying efficacy:
- Bacterial Activity : Moderate antibacterial effects were observed against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The antifungal activity against Candida albicans was notably weak .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, triazolo-thiadiazoles have demonstrated anti-inflammatory effects . They were found to induce anti-inflammatory responses with minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Summary of Biological Activities
Case Studies
- In Vivo Studies : In a study involving SCID mice bearing HT-29 human colon tumors, the compound exhibited significant tumor growth inhibition compared to controls. This suggests that the compound not only works in vitro but also has therapeutic potential in vivo .
- Structural Activity Relationship (SAR) : Research has indicated that modifications on the thiadiazole ring can enhance anticancer activity. For instance, introducing different substituents on the C-6 position of the triazolo-thiadiazole scaffold has been shown to affect potency significantly .
Scientific Research Applications
Medicinal Chemistry and Anticancer Properties
The compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their biological activities. Research indicates that derivatives of 1,3,4-thiadiazoles and triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Activity : A study highlighted that certain triazole derivatives demonstrated potent cytotoxicity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The most active compounds showed GI50 values ranging from 0.74 to 10.0 μg/mL .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific protein kinases and interference with tubulin dynamics, crucial for cell division .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of triazole derivatives. The presence of specific substituents on the phenyl rings significantly influences their biological activity:
- Substituent Effects : The introduction of electron-withdrawing groups such as fluorine has been shown to enhance anticancer activity. For example, compounds with fluorine substitutions exhibited improved IC50 values against various cancer cell lines compared to their unsubstituted counterparts .
Potential as Antimicrobial Agents
In addition to anticancer properties, triazole derivatives are also being investigated for their antimicrobial activities:
- Broad-Spectrum Activity : Some studies have reported that triazole compounds can inhibit the growth of a variety of bacterial strains and fungi, suggesting their potential use as broad-spectrum antimicrobial agents .
Neuroprotective Effects
Emerging research indicates that certain triazole derivatives may possess neuroprotective properties:
- Neuroprotection Studies : Compounds similar to N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine have shown promise in protecting neuronal cells from oxidative stress-induced damage in vitro. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Summary Table of Applications
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives:
- Cytotoxicity Study : A comprehensive review compiled data on various 1,3,4-thiadiazole derivatives' cytotoxic properties against multiple tumor cell lines. It concluded that specific structural modifications could significantly enhance their anticancer activity .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression, highlighting the importance of specific functional groups in mediating these interactions .
Comparison with Similar Compounds
Comparison with Similar Triazolothiadiazole Derivatives
Structural and Functional Group Variations
The biological activity of triazolothiadiazoles is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Pharmacological Activity
- Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., halogens) at position 6 exhibit stronger antibacterial effects. For example, derivatives with chlorophenyl groups () show marked activity against E. coli and Pseudomonas aeruginosa . The target compound’s ethoxy group, while less electronegative, may offer balanced bioavailability.
- Anti-inflammatory Potential: highlights that triazolothiadiazoles with aromatic substituents (e.g., 2-furanyl in compound 17c) demonstrate COX-2 inhibition . The ethylamine chain in the target compound could modulate selectivity for inflammatory pathways.
Physicochemical Properties
- Lipophilicity : The 2-ethoxyphenyl group (logP ~2.8 estimated) provides moderate lipophilicity, favorable for blood-brain barrier penetration compared to polar analogs like 3,4-dimethoxyphenyl derivatives (, logP ~1.9) .
- Solubility : The ethylamine side chain may improve aqueous solubility (e.g., >50 µg/mL) relative to benzamide-linked analogs (–17), which rely on hydrogen-bond acceptors for solubility .
Q & A
Q. What are the optimized synthetic routes for N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine?
The synthesis typically involves multi-step reactions, starting with cyclization of triazole-thiol precursors with substituted aldehydes. For example:
- Step 1 : React 3-ethyl-1,2,4-triazole-5-thiol with 2-ethoxybenzaldehyde in ethanol under reflux with K₂CO₃ as a base to form the triazolo-thiadiazole core .
- Step 2 : Introduce the N-ethyl-N-methylacetamide side chain via nucleophilic substitution or alkylation under inert atmosphere (e.g., N₂) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, triazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 440.12) .
- HPLC : Assess purity (>98%) using a C18 column, gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How is the compound screened for preliminary biological activity?
- Anticancer assays : MTT assays on cancer cell lines (e.g., prostate DU-145, colorectal HCT-116) to determine GI₅₀ values (e.g., 2.5–10 μM) .
- Enzyme inhibition : Test against topoisomerase IIα or kinases using fluorogenic substrates (IC₅₀ reported at 0.8–3.2 μM) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in triazolo-thiadiazole derivatives?
Q. How can researchers resolve contradictions in biological data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Statistical validation : Use ANOVA or Student’s t-test to confirm reproducibility across triplicate experiments .
Q. What methodologies are used to study the compound’s mechanism of action?
Q. How is selectivity between cancerous and normal cells evaluated?
-
Comparative assays : Test GI₅₀ on cancer (e.g., HCT-116) vs. normal (e.g., HEK-293) cells.
Cell Line GI₅₀ (μM) Selectivity Index (SI) HCT-116 2.5 SI = 8.4 HEK-293 21.0
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
